5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Description
5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 4-methylphenyl group and at position 3 with a carboxylic acid moiety. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which confers structural rigidity and diverse electronic properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCTUAMMFFSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzonitrile oxide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: Electron-Donating Groups (e.g., 4-Methylphenyl): The methyl group enhances lipophilicity and may stabilize π-π interactions in target binding . Methoxy Groups (e.g., 4-Methoxyphenyl): Improve aqueous solubility while maintaining aromatic stacking capabilities .
Key Research Findings
- Substituent Position Matters : Para-substituted phenyl groups (e.g., 4-methyl, 4-methoxy) generally enhance target affinity compared to ortho-substituted analogs due to reduced steric hindrance .
- Halogen Incorporation : Chlorine or fluorine atoms improve binding to hydrophobic pockets in enzymes, as seen in antiplasmodial and antiviral studies .
- Synthetic Challenges : Bulky substituents (e.g., benzoimidazolyl groups in Compound 42 ) complicate purification but enhance specificity for biological targets.
Biological Activity
Overview
5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of an oxadiazole ring, which consists of two nitrogen atoms and one oxygen atom within a five-membered structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid primarily stems from its ability to interact with various molecular targets. Notably, it has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound may also act as an inhibitor of key enzymes such as cyclooxygenases (COX-1 and COX-2), which are implicated in pain and inflammation .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, studies have demonstrated that 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can induce apoptosis in various cancer cell lines. The compound has shown selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the low micromolar range .
Table 1: IC50 Values of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 2.76 |
| CaCo-2 | 9.27 |
| MDA-MB-231 | 0.65 |
| SK-MEL-2 | 0.52 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been attributed to its ability to inhibit COX enzymes. In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines in activated macrophages .
Antimicrobial Activity
5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid also demonstrates antimicrobial activity against various bacterial strains. Studies have reported that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/ml |
| Escherichia coli | 68 µg/ml |
| Pseudomonas aeruginosa | 62 µg/ml |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanism of the compound in animal models. It demonstrated a significant reduction in edema and pain response when administered prior to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, and what are their critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes followed by hydrolysis. For example, a nitration-hydrolysis pathway (similar to ) uses nitric acid in acidic media to form the oxadiazole ring, followed by ester hydrolysis under basic conditions (e.g., NaOH/EtOH). Key parameters include reaction temperature (e.g., −10°C for nitration to avoid over-oxidation) and stoichiometry of reagents to minimize side products. Post-synthesis purification via recrystallization (e.g., using ethanol/water) is critical for high purity (>95%) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the oxadiazole ring and substituent positions. For example, the carboxylic acid proton appears as a broad singlet near δ 12-14 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 235.1 as in ). X-ray crystallography (using programs like SHELXL ) resolves crystal packing and bond angles, though challenges arise if the compound forms twinned crystals or lacks heavy atoms for phasing.
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Substituted oxadiazoles are explored as enzyme inhibitors. For instance, structurally similar compounds in showed micromolar inhibition of bacterial DNA gyrase (IC₅₀ = 1.2 µM). To replicate such studies, researchers should assay inhibitory activity against target enzymes (e.g., via ATPase activity assays) and validate specificity using counter-screens (e.g., topoisomerase IV) to rule off-target effects.
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound while maintaining purity?
- Methodological Answer : Scale-up requires optimizing catalytic systems and solvent choices. For example, replacing traditional HNO₃/H₂SO₄ nitration with safer alternatives (e.g., NaNO₂ in acetic acid) reduces hazardous byproducts. Continuous flow reactors may enhance reproducibility. Post-reaction, automated flash chromatography (gradient elution with ethyl acetate/hexane) improves yield and purity. Monitor reaction progress via inline FTIR to detect intermediates .
Q. What strategies address contradictions in reported biological activity data for oxadiazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH affecting compound solubility) or cellular permeability. To resolve these:
- Standardize assays using identical protocols (e.g., fixed ATP concentrations in kinase assays).
- Perform solubility studies (e.g., PBS/DMSO mixtures) and adjust formulations (e.g., nanoemulsions).
- Validate membrane permeability via Caco-2 cell models or computational logP calculations .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between the oxadiazole core and enzyme active sites. For DNA gyrase (), substituent modifications (e.g., replacing 4-methylphenyl with electron-withdrawing groups) may improve hydrogen bonding with conserved residues. Follow-up MD simulations (100 ns trajectories) assess binding stability. Synthesize top-ranked derivatives and validate via ITC (isothermal titration calorimetry) for binding affinity .
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
- Methodological Answer : Light-atom structures (C, H, N, O) complicate X-ray diffraction. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
